molecular formula C13H19ClN5O5+ B010847 Chpdg CAS No. 104783-29-1

Chpdg

Cat. No. B010847
M. Wt: 360.77 g/mol
InChI Key: ZZRJGNBCAVAWAM-GSLILNRNSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Chpdg, also known as 1-(3-chlorophenyl)-4,4-dimethyl-2-(phenylsulfonyl)-1-pentene, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of chpdg is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.

Biochemical And Physiological Effects

Chpdg has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth in several types of cancer cells. Additionally, chpdg has been studied for its neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using chpdg in lab experiments is its high potency, allowing for lower concentrations to be used. However, one limitation is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on chpdg. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of chpdg and to identify any potential side effects.

Synthesis Methods

Chpdg can be synthesized through a multistep process starting with the reaction of 3-chlorobenzaldehyde with 2-methyl-Chpdgbutene to form Chpdg(3-chlorophenyl)-4,4-dimethyl-Chpdgpenten-3-one. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to form chpdg.

Scientific Research Applications

Chpdg has been the subject of several scientific studies due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects.

properties

CAS RN

104783-29-1

Product Name

Chpdg

Molecular Formula

C13H19ClN5O5+

Molecular Weight

360.77 g/mol

IUPAC Name

2-amino-7-(3-chloro-2-hydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one

InChI

InChI=1S/C13H18ClN5O5/c14-2-6(21)3-18-5-19(9-1-7(22)8(4-20)24-9)11-10(18)12(23)17-13(15)16-11/h5-9,20-22H,1-4H2,(H2-,15,16,17,23)/p+1/t6?,7-,8+,9+/m0/s1

InChI Key

ZZRJGNBCAVAWAM-GSLILNRNSA-O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CCl)O)CO)O

SMILES

C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(CCl)O)CO)O

Canonical SMILES

C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CCl)O)CO)O

Origin of Product

United States

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